Propargyl-PEG3-Tos Propargyl-PEG3-Tos Propargyl-PEG3-Tos is a PEG derivative containing a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1119249-30-7
VCID: VC0540328
InChI: InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Molecular Formula: C14H18O5S
Molecular Weight: 298.36 g/mol

Propargyl-PEG3-Tos

CAS No.: 1119249-30-7

Cat. No.: VC0540328

Molecular Formula: C14H18O5S

Molecular Weight: 298.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG3-Tos - 1119249-30-7

Specification

CAS No. 1119249-30-7
Molecular Formula C14H18O5S
Molecular Weight 298.36 g/mol
IUPAC Name 2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
Standard InChI Key XOLBARIQCXNLPS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
Appearance Solid powder

Introduction

Structural and Functional Characteristics

Molecular Architecture

Propargyl-PEG3-Tos consists of three primary components:

  • Propargyl Group (-C≡CH): Positioned at one terminus, this alkyne functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

  • Tosyl Group (-SO2C6H4CH3): Located at the opposing terminus, this sulfonate ester acts as a superior leaving group in nucleophilic substitution reactions.

  • PEG3 Spacer: A triethylene glycol chain bridges the two functional groups, enhancing hydrophilicity, biocompatibility, and molecular flexibility.

The compound’s molecular weight ranges between 450–500 g/mol, with the PEG3 spacer contributing to its solubility in aqueous and organic solvents.

Reactivity Profile

  • Click Chemistry: The propargyl group reacts with azides to form stable 1,2,3-triazole linkages under mild conditions (e.g., room temperature, aqueous media) .

  • Nucleophilic Substitution: The tosyl group undergoes displacement by nucleophiles such as amines, thiols, or hydroxyls, enabling covalent bonding to biomolecules .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Propargyl-PEG3-Tos is synthesized through sequential functionalization of a PEG3 backbone:

  • Tosylation: Reaction of PEG3-diol with toluenesulfonyl chloride in anhydrous dichloromethane (DCM) yields PEG3-tosylate.

  • Propargylation: Substitution of the terminal hydroxyl group with propargyl bromide in the presence of a base (e.g., potassium carbonate) completes the synthesis.

Key Parameters:

  • Stoichiometry: A 1:1 molar ratio of propargyl bromide to PEG3-tosylate minimizes side products.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as tetrabutylammonium iodide accelerate substitution reactions, while in-line HPLC monitors purity.

Biomedical Applications

Proteolysis-Targeting Chimeras (PROTACs)

Propargyl-PEG3-Tos serves as a critical linker in PROTACs, which degrade disease-causing proteins by recruiting E3 ubiquitin ligases. For example, in a study targeting the oncoprotein BRD4, the compound connected a BRD4 ligand to a von Hippel-Lindau (VHL) E3 ligase binder, achieving >80% degradation in leukemia cells .

Drug Delivery Systems

The PEG3 spacer enhances the pharmacokinetics of conjugated therapeutics:

  • Solubility: Increases aqueous solubility of hydrophobic drugs by 10–100-fold.

  • Circulation Time: Reduces renal clearance, extending half-life from hours to days.

Bioconjugation Strategies

The compound’s dual reactivity enables sequential conjugation:

  • Tosyl Displacement: Covalent attachment of amines or thiols to the tosyl group.

  • Click Chemistry: Site-specific coupling of azide-functionalized targeting ligands (e.g., antibodies).

Comparative Analysis with Related Compounds

CompoundFunctional GroupsKey ApplicationsAdvantages over Propargyl-PEG3-TosLimitations
Propargyl-PEG3-alcohol-OH, -C≡CHPROTAC synthesis Lower molecular weight (188.2 g/mol)Limited nucleophilic reactivity
Propargyl-PEG3-azide-N3, -C≡CHOrthogonal conjugationEnables dual-click chemistryRequires inert storage
Propargyl-PEG3-COOH-COOH, -C≡CHAmide bond formationDirect conjugation via EDC/NHS chemistrySusceptible to hydrolysis

Future Directions

  • Targeted Neurodegenerative Therapies: Exploiting the blood-brain barrier permeability of PEGylated linkers for tau protein degradation.

  • Multifunctional Nanocarriers: Integrating Propargyl-PEG3-Tos into lipid nanoparticles for siRNA delivery.

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